Swietemahalactone: A Technical Guide to its Natural Source, Origin, and Isolation
Swietemahalactone: A Technical Guide to its Natural Source, Origin, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Swietemahalactone is a structurally unique rearranged phragmalin-type limonoid, a class of highly oxygenated tetranortriterpenoids.[1][2] This technical guide provides an in-depth overview of its natural source, origin, and the methodologies for its extraction and isolation. The document summarizes the available data on its discovery and outlines a representative experimental protocol for its purification from its natural matrix. Furthermore, potential signaling pathways that may be modulated by this class of compounds are discussed, providing a foundation for future pharmacological investigations.
Natural Source and Origin
Swietemahalactone is a secondary metabolite isolated from Swietenia mahagoni (L.) Jacq., commonly known as West Indian Mahogany.[1][2] This large, deciduous tree belongs to the Meliaceae family and is native to the Caribbean, Florida, and parts of Central and South America. It is now widely cultivated in tropical and subtropical regions for its valuable timber and medicinal properties.
The Meliaceae family is renowned for producing a diverse array of complex secondary metabolites, with limonoids being a characteristic and abundant class of compounds.[3][4] These tetranortriterpenoids are responsible for many of the reported biological activities of plants in this family, including insecticidal, anti-inflammatory, and antitumor effects.[3] Swietemahalactone was identified as a novel compound from the leaves and branches of Swietenia mahagoni, adding to the rich chemical diversity of this species.[1]
Table 1: Phytochemical Profile of Swietenia mahagoni
| Plant Part | Major Phytochemical Classes | Representative Compounds |
| Seeds | Limonoids (Tetranortriterpenoids), Fatty Acids, Alkaloids, Saponins, Flavonoids, Tannins | Swietenine, Swietenolide, 6-O-acetylswietenolide, 3,6-O,O-diacetylswietenolide, Khayseneganins |
| Leaves | Limonoids, Diterpenoids, Flavonoids, Phenolic Compounds | Swietemahalactone, Swiemahogins A and B, Catechin, Rutin |
| Bark | Limonoids, Tannins, Alkaloids, Saponins | Swietenine, Catechin, Epicatechin |
| Twigs | Limonoids, Diterpenoids | Swiemahogins A and B, Nemoralisins H and I |
Isolation and Purification of Swietemahalactone: A Representative Protocol
While a specific, detailed experimental protocol for the isolation of Swietemahalactone with quantitative yield data is not extensively documented in publicly available literature, a representative methodology can be constructed based on the general procedures reported for the isolation of limonoids from Swietenia mahagoni. The following protocol is a synthesized workflow based on established phytochemical techniques.
Plant Material Collection and Preparation
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Collection: Fresh leaves and twigs of Swietenia mahagoni are collected.
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Authentication: The plant material is authenticated by a qualified botanist.
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Drying and Grinding: The collected plant material is air-dried in the shade to a constant weight and then pulverized into a coarse powder using a mechanical grinder.
Extraction
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Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol or ethanol at room temperature for several days with periodic shaking. The process is repeated multiple times to ensure complete extraction.
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Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to yield a crude extract.
Fractionation
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Solvent-Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity. Limonoids are typically concentrated in the chloroform and ethyl acetate fractions.
Chromatographic Purification
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Column Chromatography: The bioactive fraction (e.g., the chloroform or ethyl acetate fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing compounds with similar TLC profiles are pooled and further purified by preparative HPLC on a C18 reversed-phase column. A gradient elution system, often consisting of methanol and water or acetonitrile and water, is employed to isolate the pure compound.
Structure Elucidation
The structure of the isolated Swietemahalactone is elucidated using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the connectivity of atoms and the stereochemistry of the molecule.
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X-ray Crystallography: To definitively determine the three-dimensional structure of the molecule in a crystalline state.[1][2]
Table 2: Summary of a Representative Isolation Protocol for Swietemahalactone
| Step | Procedure | Solvents/Reagents | Analytical Technique |
| 1. Extraction | Maceration or Soxhlet extraction | Methanol or Ethanol | - |
| 2. Concentration | Rotary Evaporation | - | - |
| 3. Fractionation | Liquid-Liquid Partitioning | n-Hexane, Chloroform, Ethyl Acetate, Water | TLC |
| 4. Purification | Column Chromatography | Silica Gel, n-Hexane, Ethyl Acetate, Methanol | TLC |
| 5. Fine Purification | Preparative HPLC | C18 column, Methanol/Water or Acetonitrile/Water | HPLC |
| 6. Structure Elucidation | Spectroscopic Analysis | - | MS, NMR, X-ray Crystallography |
Potential Signaling Pathways
The specific signaling pathways modulated by Swietemahalactone have not yet been fully elucidated. However, based on the known biological activities of other limonoids from the Meliaceae family, which include anti-inflammatory and anticancer effects, it is plausible that Swietemahalactone may interact with key cellular signaling cascades. Two such pathways that are frequently implicated in these processes are the NF-κB and PI3K/Akt signaling pathways.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, immune responses, cell proliferation, and apoptosis.[5][6] Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers.[7] Many natural products with anti-inflammatory properties exert their effects by inhibiting the NF-κB pathway.[8]
Potential Mechanism of Action: Swietemahalactone could potentially inhibit the NF-κB pathway by:
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Preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.
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Inhibiting the nuclear translocation of the active NF-κB dimers (p50/p65).
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Directly inhibiting the binding of NF-κB to DNA.
Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway
The PI3K/Akt pathway is a central signaling cascade that regulates cell survival, growth, proliferation, and metabolism.[9][10] Dysregulation of this pathway is frequently observed in various cancers, leading to uncontrolled cell growth and resistance to apoptosis.[11][12]
Potential Mechanism of Action: Swietemahalactone could potentially modulate the PI3K/Akt pathway by:
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Inhibiting the activity of PI3K, thereby reducing the production of PIP3.
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Preventing the phosphorylation and activation of Akt.
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Modulating the activity of downstream effectors of Akt, such as mTOR or GSK3β.
Visualizations
Caption: Experimental workflow for the isolation of Swietemahalactone.
Caption: Potential inhibition of the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Swietemahalactone, a rearranged phragmalin-type limonoid with anti-bacterial effect, from Swietenia mahagoni - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactivation of AKT signaling following treatment of cancer cells with PI3K inhibitors attenuates their antitumor effects (Journal Article) | ETDEWEB [osti.gov]
